Ethyl 2-amino-3,5-dichlorobenzoate
Overview
Description
Ethyl 2-amino-3,5-dichlorobenzoate: is an organic compound with the molecular formula C9H9Cl2NO2 . It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-3,5-dichlorobenzoate typically involves the esterification of 2-amino-3,5-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2-amino-3,5-dichlorobenzoate can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution: Formation of substituted benzoates.
Reduction: Formation of amine derivatives.
Oxidation: Formation of nitrobenzoates.
Scientific Research Applications
Ethyl 2-amino-3,5-dichlorobenzoate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3,5-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and chlorine groups allows it to form strong interactions with these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 2-amino-3,5-dichlorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-4,6-dichlorobenzoate: Similar structure but with chlorine atoms at different positions on the benzene ring.
Ethyl 2-amino-3,5-dibromobenzoate: Similar structure but with bromine atoms instead of chlorine atoms.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise interactions with molecular targets are required.
Biological Activity
Ethyl 2-amino-3,5-dichlorobenzoate (CAS No. 76315-33-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on available research findings.
Chemical Structure and Properties
This compound features an ethyl ester group, an amino group, and two chlorine substituents on a benzoate structure. The presence of these functional groups contributes to its reactivity and interaction with biological targets, making it a versatile compound in organic synthesis and pharmacology.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and subsequent catalytic activity. This inhibition can significantly alter metabolic pathways within the cell.
- Receptor Modulation : this compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has shown efficacy against Bacteroides fragilis, a common pathogen associated with anaerobic infections .
- Enzyme Interaction Studies : The compound has been utilized in studies assessing enzyme interactions, particularly focusing on its role as a substrate in biochemical assays. Its unique substitution pattern enhances binding affinity to certain enzymes.
- Potential Therapeutic Applications : Given its ability to inhibit key enzymes involved in metabolic pathways, this compound is being investigated for potential therapeutic applications in drug development.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various compounds against Bacteroides species, this compound was found to inhibit growth effectively. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, demonstrating significant potency compared to control compounds.
Compound | MIC (µg/mL) |
---|---|
This compound | 32 |
Control Compound A | 64 |
Control Compound B | >128 |
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of serine proteases revealed that this compound effectively inhibited enzyme activity in vitro. The kinetic parameters were assessed using Lineweaver-Burk plots.
Enzyme | IC50 (µM) |
---|---|
Serine Protease A | 0.25 |
Serine Protease B | 0.15 |
Properties
IUPAC Name |
ethyl 2-amino-3,5-dichlorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLRCCUPLQJQDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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